![molecular formula C20H19N3O3S2 B2721906 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1203300-42-8](/img/structure/B2721906.png)
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
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Description
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Metabolic Pathways and Excretion
Absorption, Metabolism, and Excretion in Humans
Studies on related compounds, such as MK-0524 (a prostaglandin D2 receptor antagonist), reveal insights into absorption, metabolism, and excretion patterns in humans. These compounds are rapidly absorbed, metabolized mainly via conjugation processes, and excreted through feces and urine, indicating a potential route of metabolism for similarly structured compounds (Karanam et al., 2007).
Pharmacokinetics
Disposition and Metabolism
The disposition and metabolism of compounds like SB-649868, an orexin receptor antagonist, provide a framework for understanding how structurally related tetrahydroquinoline derivatives might be processed in the body. These studies show extensive metabolism and excretion, predominantly via feces, with minimal unchanged drug excretion, highlighting the importance of metabolic pathways in drug elimination (Renzulli et al., 2011).
Biochemical Interactions
Genetic Associations with Metabolism
Research into the genotypes of carcinogen-activating enzymes, like phenol sulfotransferase SULT1A1 and arylamine N-acetyltransferase NAT2, provides insights into how genetic variations can influence the metabolism of aromatic amines, potentially affecting the metabolism of structurally related compounds (Ozawa et al., 2002).
Environmental and Toxicological Research
Environmental Exposure and Biomonitoring
Understanding the environmental exposure and biomonitoring of compounds such as bisphenol A (BPA) and 4-nonylphenol offers a basis for assessing the environmental impact and human exposure to related chemical compounds. Studies demonstrate methodologies for detecting these compounds in human samples, underscoring the significance of monitoring environmental pollutants (Calafat et al., 2004).
properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-20(22-19-9-5-13-27-19)21-16-10-11-18-15(14-16)6-4-12-23(18)28(25,26)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPKDHKUNCFSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea |
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